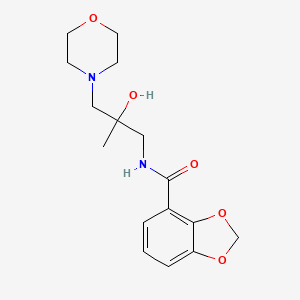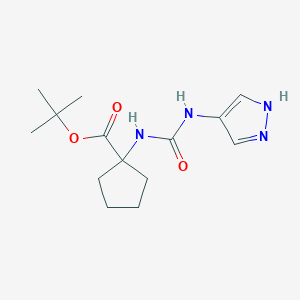![molecular formula C15H13ClFNO4S B7681915 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid is a chemical compound commonly known as CFTR inhibitor-172. It is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. CFTR is a chloride channel that plays a critical role in regulating the transport of chloride ions across the cell membrane. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Mécanisme D'action
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 binds to a specific site on the this compound channel and blocks the transport of chloride ions across the cell membrane. It does this by inhibiting the ATPase activity of the channel, which is required for the opening and closing of the channel. By blocking the function of this compound, this compound inhibitor-172 can disrupt the normal physiological processes that depend on this compound activity.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have significant biochemical and physiological effects in various cell types and animal models. It can reduce the secretion of mucus in the airways, which is a hallmark of cystic fibrosis. It can also reduce the production of pro-inflammatory cytokines, such as interleukin-8, which are involved in the inflammatory response in the lungs. In addition, this compound inhibitor-172 has been shown to improve the function of pancreatic cells in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 has several advantages as a research tool. It is a potent and selective inhibitor of this compound channel activity, which allows researchers to specifically target this channel and study its function. It is also relatively easy to synthesize and has good solubility in water, which makes it suitable for use in cell-based assays and animal models. However, this compound inhibitor-172 also has some limitations. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters are not well understood.
Orientations Futures
There are several future directions for research on 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172. One area of focus is the development of more potent and selective this compound inhibitors that can be used as potential therapeutics for cystic fibrosis. Another area of interest is the investigation of the role of this compound in other physiological processes, such as ion transport in the kidney and sweat glands. Finally, the use of this compound inhibitor-172 in combination with other drugs or therapies may provide new avenues for the treatment of cystic fibrosis and other diseases.
Méthodes De Synthèse
The synthesis of 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 involves several steps, starting with the preparation of 5-amino-2-fluorobenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-chloro-4-methylbenzylamine to yield the desired product. The product is then treated with sodium sulfite to introduce the sulfonamide group, resulting in the final compound, this compound inhibitor-172.
Applications De Recherche Scientifique
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 has been widely used in scientific research to study the function and regulation of this compound channels. It has been shown to be a potent inhibitor of this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This compound inhibitor-172 has also been used to investigate the role of this compound in various physiological processes, such as airway surface liquid homeostasis, mucus secretion, and electrolyte transport.
Propriétés
IUPAC Name |
5-[(3-chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c1-9-3-4-10(7-13(9)16)18(2)23(21,22)11-5-6-14(17)12(8-11)15(19)20/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCYDEMTJAGISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)
![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)
![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)


![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7681920.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)